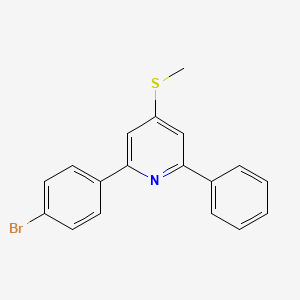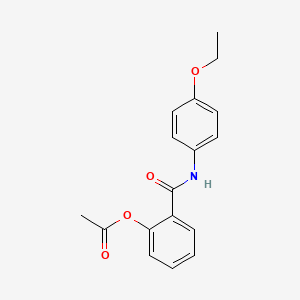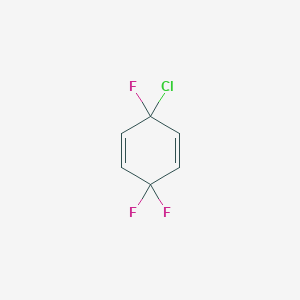
3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene is an organic compound characterized by a cyclohexadiene ring with chlorine and fluorine substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene typically involves the halogenation of cyclohexadiene derivatives. One common method includes the addition of chlorine and fluorine atoms to the cyclohexadiene ring through electrophilic halogenation reactions. The reaction conditions often involve the use of halogenating agents such as chlorine gas and hydrogen fluoride under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles, leading to the formation of addition products.
Substitution Reactions: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbon atoms in the ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., chlorine gas, hydrogen fluoride), nucleophiles (e.g., hydroxide ions, amines), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic addition reactions may yield dihalogenated cyclohexadiene derivatives, while nucleophilic substitution reactions can produce various substituted cyclohexadiene compounds .
Wissenschaftliche Forschungsanwendungen
3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and reaction mechanisms.
Medicine: The compound’s derivatives are explored for their potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved include the formation of carbocation intermediates and resonance stabilization of reaction products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene include:
3-Chloro-4-fluorophenol: A compound with similar halogen substituents but a different ring structure.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Another halogenated compound with distinct functional groups.
Eigenschaften
CAS-Nummer |
114589-03-6 |
|---|---|
Molekularformel |
C6H4ClF3 |
Molekulargewicht |
168.54 g/mol |
IUPAC-Name |
3-chloro-3,6,6-trifluorocyclohexa-1,4-diene |
InChI |
InChI=1S/C6H4ClF3/c7-5(8)1-3-6(9,10)4-2-5/h1-4H |
InChI-Schlüssel |
HGVCBPCECLQBAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(C=CC1(F)F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol](/img/structure/B14312583.png)
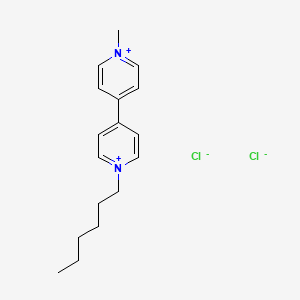
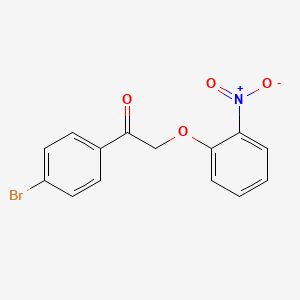
![2,2'-Bibicyclo[2.2.2]oct-2-ene, 3,3'-dibromo-](/img/structure/B14312621.png)

![3-[(2,3-Dihydronaphtho[1,2-b]oxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14312634.png)
![2-[1-(Benzenesulfonyl)ethenyl]oxirane](/img/structure/B14312635.png)
![Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate](/img/structure/B14312643.png)
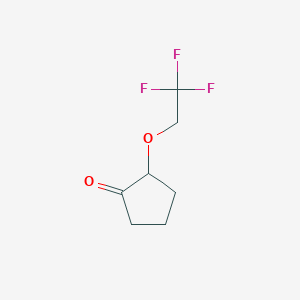
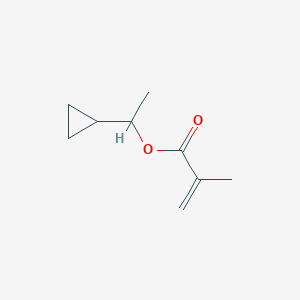
![1,1'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14312660.png)
